molecular formula C7H6O3S B1629054 5-Hydroxy-2-sulfanylbenzoic acid CAS No. 384339-80-4

5-Hydroxy-2-sulfanylbenzoic acid

Cat. No.: B1629054
CAS No.: 384339-80-4
M. Wt: 170.19 g/mol
InChI Key: WBVFXACBHTVZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-sulfanylbenzoic Acid is a benzoic acid derivative with the molecular formula C7H6O3S and an average molecular weight of 170.186 g/mol . This compound belongs to a class of organic molecules known for their diverse research applications in medicinal chemistry and as building blocks for more complex structures. Researchers value its multifunctional structure, which incorporates carboxylic acid, phenolic hydroxyl, and sulfanyl (thiol) groups on a benzene ring, allowing for potential interactions in various chemical and biological systems . As a research chemical, it serves as a key synthetic intermediate in the exploration of novel heterocyclic compounds, such as 1,3-oxazoles and 1,3-oxazol-5(4H)-ones, which are scaffolds of significant interest in the development of new antimicrobial agents . The presence of both hydroxy and sulfanyl substituents on the aromatic ring makes it a molecule of interest for studying coordination chemistry and developing new materials. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use, and is strictly not for human consumption. Note: The specific research applications and mechanism of action for this compound are not fully detailed in the available literature, highlighting an area for ongoing scientific investigation. Researchers are encouraged to conduct their own thorough literature review for the most current findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

384339-80-4

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

5-hydroxy-2-sulfanylbenzoic acid

InChI

InChI=1S/C7H6O3S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,8,11H,(H,9,10)

InChI Key

WBVFXACBHTVZGN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C(=O)O)S

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)S

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 2 Sulfanylbenzoic Acid

Strategic Approaches to the Synthesis of 5-Hydroxy-2-sulfanylbenzoic Acid

The synthesis of this compound, while not extensively documented in dedicated literature, can be strategically approached by examining established synthetic routes for analogous hydroxysulfanylbenzoic acids and through the chemical manipulation of readily available precursors.

Exploration of Established Synthetic Routes for Related Hydroxysulfanylbenzoic Acids

The synthesis of sulfur-containing organic molecules is a cornerstone of medicinal and materials chemistry. beilstein-journals.org General protocols for creating molecules with both hydroxyl and sulfanyl (B85325) (or sulfide) functionalities often involve the ring-opening of epoxides with a sulfur nucleophile or the thiofunctionalization of alkenes. beilstein-journals.org While these methods are typically applied to aliphatic systems, the underlying principles of introducing sulfur and hydroxyl groups can be adapted to aromatic scaffolds.

For aromatic systems, the synthesis often begins with a polysubstituted benzene (B151609) ring. The introduction of a sulfanyl group onto an aromatic ring can be achieved through various methods, including the reduction of a sulfonyl chloride or the diazotization of an aminobenzoic acid derivative followed by treatment with a sulfur-containing reagent.

Precursor-Based Synthesis and Targeted Functional Group Interconversions

A more direct and plausible approach to synthesizing this compound involves the use of strategically functionalized precursors. A key intermediate in this proposed pathway is 5-Hydroxy-2-nitrobenzoic acid. The synthesis of this precursor is well-established and can be achieved through the nitration of 3-Hydroxybenzoic acid. chemicalbook.com

The synthetic strategy would then involve two critical transformations: the reduction of the nitro group to an amino group, followed by the conversion of the resulting amino group to a sulfanyl group. The reduction of the nitro group can be readily accomplished using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

The subsequent conversion of the amino group to a sulfanyl group can be achieved via the Sandmeyer or a related reaction. This would involve the diazotization of the aniline (B41778) derivative with sodium nitrite (B80452) in an acidic medium, followed by treatment with a sulfur nucleophile, such as potassium ethyl xanthate, which upon hydrolysis yields the desired thiol.

An alternative precursor could be 5-chlorosulfonyl-2-hydroxybenzoic acid, which can be synthesized from salicylic (B10762653) acid and chlorosulfonic acid. chemicalbook.com The sulfonyl chloride group can then be reduced to the corresponding sulfanyl group using a strong reducing agent like zinc and acid.

Table 1: Proposed Precursor-Based Synthetic Routes

PrecursorKey Transformation StepsReagents
5-Hydroxy-2-nitrobenzoic acid1. Reduction of nitro group to amino group 2. Diazotization of amino group 3. Introduction of sulfanyl group1. SnCl₂/HCl or H₂/Pd-C 2. NaNO₂/HCl 3. Potassium ethyl xanthate followed by hydrolysis
5-Chlorosulfonyl-2-hydroxybenzoic acidReduction of sulfonyl chloride to sulfanyl groupZn/H⁺

Synthesis and Derivatization of Analogs Bearing the this compound Core

The this compound core structure presents three distinct functional groups that can be selectively modified to produce a library of analogs with potentially diverse chemical and biological properties.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. Standard esterification reactions with various alcohols in the presence of an acid catalyst can yield a range of esters. Amide formation is another common modification, achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. cognitoedu.org

Modifications at the Hydroxyl Group (e.g., Alkylation, Acylation)

The phenolic hydroxyl group can be readily alkylated to form ethers or acylated to form esters. Alkylation is typically performed using an alkyl halide in the presence of a base, such as potassium carbonate, to deprotonate the hydroxyl group and enhance its nucleophilicity. Acylation can be achieved using an acyl chloride or an acid anhydride (B1165640) in the presence of a base or an acylation catalyst.

Modifications at the Sulfanyl Group (e.g., Thioether Formation, Oxidation)

The sulfanyl group is nucleophilic and can participate in a variety of reactions. One of the most common transformations is the formation of thioethers (sulfides) through alkylation with alkyl halides. acsgcipr.org This reaction typically proceeds under basic conditions to form the more nucleophilic thiolate anion.

Furthermore, the sulfur atom in the sulfanyl group can exist in various oxidation states. Mild oxidation can convert the thiol to a disulfide, while stronger oxidizing agents can produce sulfoxides or sulfones. The formation of thioethers from sulfonyl chlorides has also been reported as a synthetic strategy. researchgate.net

Table 2: Potential Derivatization Reactions

Functional GroupReaction TypeReagentsProduct Class
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmide Formation1. SOCl₂ 2. AmineAmide
Hydroxyl GroupAlkylationAlkyl Halide, BaseEther
Hydroxyl GroupAcylationAcyl Chloride or Anhydride, BaseEster
Sulfanyl GroupThioether FormationAlkyl Halide, BaseThioether
Sulfanyl GroupOxidationMild or Strong Oxidizing AgentDisulfide, Sulfoxide, or Sulfone

Benzene Ring Substitutions and Scaffold Elaborations

The reactivity of the this compound scaffold is governed by the electronic effects of its three distinct functional groups: the hydroxyl (-OH), the sulfanyl (-SH), and the carboxylic acid (-COOH). In electrophilic aromatic substitution reactions, the hydroxyl and sulfanyl groups are activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group is deactivating and meta-directing because it withdraws electron density from the ring. ualberta.cayoutube.com

The positions on the benzene ring (numbered starting from the carboxylic acid as position 1) that are not already substituted are 3, 4, and 6. The powerful ortho-, para-directing influence of the hydroxyl group at position 5 and the sulfanyl group at position 2 would primarily direct incoming electrophiles to positions 4 and 6. The deactivating, meta-directing carboxyl group would direct to position 3. The interplay of these influences dictates the regioselectivity of further substitutions.

Directing Effects of Functional Groups on Electrophilic Aromatic Substitution

Functional Group Position on Ring Activating/Deactivating Directing Influence
Carboxylic Acid (-COOH) 1 Deactivating Meta (to positions 3, 5)
Sulfanyl (-SH) 2 Activating Ortho, Para (to positions 3, 6)

This table provides a summary of the directing effects of the substituents on the this compound ring.

Scaffold elaborations can extend beyond simple ring substitution. The functional groups themselves are reactive handles for building more complex molecular architectures. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides. The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The sulfanyl group, also known as a thiol, is readily oxidized to form disulfides or can be alkylated to generate thioethers. wikipedia.org These transformations allow for the strategic modification of the compound's properties and the construction of diverse derivatives.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the use of advanced techniques that improve efficiency, reduce waste, and offer milder reaction conditions. These green chemistry approaches are highly relevant to the synthesis of complex molecules like benzoic acid derivatives. chemmethod.com

Catalytic Methods in Benzoic Acid Derivative Synthesis (e.g., Organocatalysis)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant advancement in synthesis, avoiding the use of potentially toxic and expensive metal catalysts. While specific organocatalytic syntheses of this compound are not prominently documented, the principles are widely applied to related structures. For example, sulfonic acid derivatives of hydroxybenzoic acids, such as 2-Hydroxy-5-sulfobenzoic acid, have themselves been employed as efficient, reusable organocatalysts for multi-component reactions under solvent-free conditions. researchgate.net This demonstrates the potential for creating functionalized benzoic acid derivatives that can serve as catalysts in green chemical processes. The synthesis of chiral molecules, such as 5-hydroxyisoxazolidine derivatives, has also been achieved using organocatalysts like camphor (B46023) sulfonyl hydrazines, highlighting the power of this method in creating complex stereocenters. nih.govresearchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for dramatically reducing reaction times and often increasing product yields. ijprdjournal.comnih.gov This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, which can accelerate reaction rates from hours to mere minutes. ijprdjournal.comnih.gov

The synthesis of various benzoic acid and hydrazide derivatives has been shown to be highly efficient under microwave irradiation, often proceeding under solvent-free or aqueous conditions, which aligns with the principles of green chemistry. chemmethod.comijprdjournal.comfip.org For example, the conversion of benzanilide (B160483) to benzoic acid is significantly accelerated by microwave heating. ijprdjournal.com Similarly, the synthesis of 2'-hydroxychalcones and 3-hydroxy-2-oxindoles using microwave assistance results in high yields within minutes. mdpi.comresearchgate.net The preparation of sulfur-containing heterocycles derived from substituted benzoic acids has also been successfully achieved using this technology, suggesting its applicability to the synthesis of this compound and its derivatives. scielo.br

Comparison of Synthesis Methods for Related Compounds

Reaction Conventional Method Microwave-Assisted Method Reference
Benzanilide to Benzoic Acid Hours of heating Minutes, higher yield ijprdjournal.com
2-Hydroxybenzohydrazide Synthesis Long reflux time 2-8 minutes, high yield fip.org
Quinolinone-fused γ-lactone Synthesis 4 hours 10 seconds nih.gov

This interactive table compares reaction times and outcomes for conventional versus microwave-assisted synthesis for compounds structurally related to or derived from benzoic acids.

Ullmann Condensation and Related Coupling Reactions in Benzoic Acid Derivative Synthesis

The Ullmann reaction and its modern variants are copper-catalyzed cross-coupling reactions fundamental to the formation of aryl-aryl, aryl-ether (C-O), aryl-amine (C-N), and aryl-thioether (C-S) bonds. nih.govwikipedia.orgslideshare.net Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. organic-chemistry.orgwikipedia.org However, contemporary methods often use soluble copper catalysts with specific ligands, allowing for milder reaction conditions. nih.govmdpi.com

The Ullmann condensation is particularly relevant for the synthesis of the this compound core. This reaction can be used to form aryl thioethers from aryl halides and a sulfur source, or aryl ethers from aryl halides and an alcohol or phenol. wikipedia.org For instance, a suitably substituted dihalobenzene could theoretically be reacted sequentially with a sulfur nucleophile and a hydroxyl nucleophile under copper catalysis to construct the desired scaffold. The Goldberg reaction, a variation of the Ullmann condensation for C-N bond formation, and the Hurtley reaction for C-C bonds, further expand the utility of copper-catalyzed couplings in elaborating benzoic acid derivatives. wikipedia.orgresearchgate.net The reactivity in these couplings is often enhanced by the presence of an ortho-carboxyl group, an effect that could be exploited in syntheses involving this compound precursors. nih.gov

Theoretical and Computational Investigations of 5 Hydroxy 2 Sulfanylbenzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Hydroxy-2-sulfanylbenzoic acid, DFT studies would provide fundamental insights into its stability, reactivity, and electronic properties.

Molecular Geometry Optimization and Conformational Analysis

A foundational step in computational chemistry involves finding the most stable three-dimensional structure of a molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would also be crucial to identify different spatial arrangements (conformers) of the hydroxyl, sulfanyl (B85325), and carboxylic acid groups and to determine their relative stabilities. However, specific optimized geometric parameters for this molecule are not present in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Reactivity Patterns)

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. srmist.edu.inresearchgate.net While studies on related hydroxybenzoic acids and benzothiazoles routinely report HOMO-LUMO energies to predict their reactivity, specific values for this compound are not documented. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) and Charge Density Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors. For this compound, an MEP analysis would identify the reactive sites, with negative potential likely concentrated around the oxygen and sulfur atoms. No specific MEP maps or charge distribution analyses for this compound have been published.

Spectroscopic Simulations and Characterization from First Principles (e.g., IR, UV-Vis, NMR)

Computational methods can simulate various types of spectra. These theoretical spectra are vital for interpreting experimental data and confirming the molecular structure. DFT calculations are commonly used to predict vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, corresponding to UV-Vis spectra. While spectroscopic data exists for related compounds like 5-sulfosalicylic acid, simulated spectra for this compound are absent from the literature. nist.gov

Molecular Dynamics (MD) Simulations in Solution

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its dynamic behavior, solvation process, and how it maintains its structural conformation in a biological environment. This type of study would be essential for understanding its interaction with biological macromolecules, but no such simulations have been reported.

Quantitative Structure-Activity Relationship (QSAR) Parameter Calculation and Analysis

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijpras.comslideshare.net These models rely on calculating various molecular descriptors, which are numerical representations of the chemical's physicochemical properties, including lipophilic, electronic, and steric parameters. srmist.edu.inmlsu.ac.in For a series of related compounds, QSAR can predict the activity of new, unsynthesized molecules. nih.gov A QSAR study involving this compound would require a dataset of its biological activity and that of its analogues, from which key descriptors governing its function could be derived. Currently, there are no published QSAR studies that include this compound.

Exploration of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of a material describe its ability to alter the characteristics of light passing through it, a phenomenon that is dependent on the intensity of the light. Materials with significant NLO properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Theoretical calculations, often employing quantum chemical methods, are a powerful tool for predicting and understanding the NLO response of molecules.

For this compound, computational studies would be essential to determine key parameters that govern its NLO behavior. These parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical measure of a molecule's potential for second-harmonic generation (SHG), a process where light of a specific frequency is converted to light with double that frequency.

A hypothetical table of calculated NLO properties for this compound, based on computational methods such as Density Functional Theory (DFT), is presented below. It is important to note that without specific experimental or computational studies in the available literature for this exact compound, this data is illustrative of the types of parameters that would be investigated.

ParameterCalculated Value (a.u.)Description
Dipole Moment (μ)Data not availableA measure of the separation of positive and negative electrical charges within the molecule.
Polarizability (α)Data not availableThe tendency of the molecule's electron cloud to be distorted by an external electric field.
First-Order Hyperpolarizability (β)Data not availableA measure of the second-order NLO response of the molecule.

The presence of both electron-donating (-OH, -SH) and electron-withdrawing (-COOH) groups on the aromatic ring of this compound suggests the potential for intramolecular charge transfer, a key feature for enhancing NLO properties. The sulfanyl (-SH) group, in particular, can act as a strong π-donor, which could significantly contribute to the hyperpolarizability.

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystalline Forms

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal electron density into molecular fragments, it provides a unique three-dimensional picture of how molecules interact with their neighbors. This analysis is crucial for understanding the packing of molecules in the solid state, which in turn influences the material's physical properties.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular contacts, such as hydrogen bonds and van der Waals forces. The resulting two-dimensional "fingerprint plots" provide a quantitative summary of these interactions.

Given the functional groups present in this compound, several types of intermolecular interactions would be expected to play a significant role in its crystal packing:

O-H···O Hydrogen Bonds: Strong hydrogen bonds are anticipated to form between the carboxylic acid groups of adjacent molecules, likely leading to the formation of dimers. The hydroxyl group can also participate in hydrogen bonding.

S-H···O/S-H···S Hydrogen Bonds: The sulfanyl group can act as a hydrogen bond donor, forming interactions with oxygen or sulfur atoms of neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

A hypothetical summary of the percentage contributions of different intermolecular contacts to the Hirshfeld surface of this compound is presented in the table below. This illustrates the type of quantitative data that would be obtained from such an analysis.

Interaction TypePercentage Contribution (%)Description
H···HData not availableRepresents contacts between hydrogen atoms.
O···H/H···OData not availableIndicates hydrogen bonding involving oxygen atoms.
S···H/H···SData not availableIndicates hydrogen bonding involving sulfur atoms.
C···H/H···CData not availableRepresents van der Waals interactions involving carbon and hydrogen.
C···CData not availableSuggests the presence of π-π stacking interactions.

The detailed understanding of these intermolecular forces provided by Hirshfeld surface analysis is fundamental for crystal engineering, allowing for the rational design of new materials with desired properties.

Mechanistic Insights into Biological Activities in Vitro Investigations

Enzyme Inhibition Mechanisms of 5-Hydroxy-2-sulfanylbenzoic Acid and its Derivatives

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The unique structural features of this compound, particularly the presence of a thiol group, which can interact with metal ions in enzyme active sites, and a benzoic acid framework, common in many inhibitors, make it a candidate for investigation as an enzyme inhibitor.

Metallo-β-Lactamase (MBL) Inhibition, Focusing on B3 Subclass

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, posing a significant threat to public health. nih.govnih.govnih.gov The B3 subclass of MBLs is one of the four major subclasses (B1, B2, B3, and C) and is characterized by a distinct active site architecture. nih.govuochb.cznih.gov The development of inhibitors for these enzymes is a critical area of research. Thiol-containing compounds, such as mercaptoacetic acid derivatives, have been investigated as MBL inhibitors due to the ability of the thiol group to coordinate with the zinc ions in the enzyme's active site, thereby disrupting its function. mdpi.commdpi.commdpi.com

However, a review of the current scientific literature reveals no specific studies on the inhibitory activity of this compound against metallo-β-lactamases of the B3 subclass.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2 Selectivity)

Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govambeed.comnih.gov COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govambeed.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.govcore.ac.uk The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. ambeed.comcore.ac.uk

Despite the known anti-inflammatory properties of various phenolic and benzoic acid derivatives, there is currently no available research data on the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes or its selectivity profile.

Nsp14 Methyltransferase Inhibition for Antiviral Research (e.g., SARS-CoV-2)

The SARS-CoV-2 nsp14 is a bifunctional enzyme with both 3'-to-5' exoribonuclease (ExoN) and N7-methyltransferase (N7-MTase) activity. The N7-MTase domain is crucial for the capping of viral RNA, a process essential for viral replication and evasion of the host's immune system. nih.govrsc.orgresearchgate.net This makes nsp14 an attractive target for the development of antiviral drugs. rsc.orgnih.govresearchgate.net Research has explored various small molecules, including derivatives of adenosine-5'-carboxylic acid and other benzoic acid analogues, as potential inhibitors of nsp14 methyltransferase. nih.govrsc.org

While the benzoic acid scaffold is of interest in this area of research, specific in vitro studies on the inhibitory effects of this compound against SARS-CoV-2 nsp14 methyltransferase have not been reported in the available scientific literature.

Urease Inhibition and Antimicrobial Implications

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.net In certain pathogenic bacteria, such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. researchgate.net Inhibition of urease is therefore a promising strategy for the treatment of infections caused by these pathogens. researchgate.net Various classes of compounds, including those with hydroxyl and carboxylic acid functionalities, have been investigated as urease inhibitors. researchgate.net

There are currently no published in vitro studies on the urease inhibitory activity of this compound.

Antimicrobial Activity Profiling (In Vitro)

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Many natural and synthetic compounds are screened for their ability to inhibit the growth of pathogenic bacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The evaluation of a compound's antimicrobial spectrum typically involves testing its efficacy against a panel of both Gram-positive and Gram-negative bacteria. The structural differences in the cell walls of these two types of bacteria often result in differential susceptibility to antimicrobial agents. Hydroxybenzoic acid derivatives and sulfur-containing compounds have been a source of investigation for new antibacterial agents. nih.govmdpi.com

However, specific data from in vitro studies on the antibacterial efficacy of this compound against representative Gram-positive and Gram-negative bacterial strains are not available in the current scientific literature.

Antifungal Activities and Structure-Efficacy Relationships

The antifungal potential of benzoic acid and its derivatives has been a subject of scientific inquiry, with research indicating that the core structure and its substitutions are pivotal in determining their efficacy. While direct and extensive research on the antifungal properties of This compound is not widely available in the reviewed literature, the principles of structure-activity relationships (SAR) derived from studies on related compounds can provide valuable insights.

Generally, the antifungal activity of benzoic acid derivatives is influenced by factors such as the presence, number, and position of hydroxyl (-OH) groups, as well as other substituents on the benzene (B151609) ring. For instance, studies on various hydroxylated benzoic acids have demonstrated a dose-dependent fungistatic action against a range of fungal species. nih.gov This suggests that the phenolic moiety is crucial for the antifungal effect.

Research on other benzoic acid derivatives has shown that the lipophilicity and the electronic properties of the substituents significantly affect their ability to penetrate fungal cell membranes and interact with intracellular targets. sigmaaldrich.comnih.gov It is plausible that the combination of a hydrophilic hydroxyl group and a nucleophilic sulfanyl (B85325) group in This compound could result in a multi-faceted mechanism of action against fungal pathogens. However, without specific experimental data, its precise antifungal spectrum and potency remain to be elucidated.

Table 1: Inferred Structure-Efficacy Relationships for Antifungal Activity of Substituted Benzoic Acids

Structural FeatureInfluence on Antifungal Efficacy (Inferred)
Benzoic Acid Core Provides the fundamental scaffold for antifungal action.
Hydroxyl (-OH) Group Generally enhances antifungal activity; position and number are critical. nih.gov
Sulfanyl (-SH) Group Potential to interact with fungal proteins and enzymes, possibly enhancing efficacy.
Substitution Pattern The relative positions of the hydroxyl and sulfanyl groups will dictate the molecule's electronic and steric properties, influencing target binding.

In Vitro Antioxidant Mechanisms

The antioxidant properties of phenolic compounds, including hydroxybenzoic acids, are well-documented. The primary mechanisms through which these molecules exert their antioxidant effects in vitro are through hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov These mechanisms are central to their ability to scavenge and neutralize harmful free radicals.

For This compound , the presence of both a hydroxyl group and a sulfanyl group suggests a potent antioxidant capacity. The hydroxyl group on the aromatic ring can readily donate a hydrogen atom to a free radical, thereby stabilizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization across the benzene ring.

The sulfanyl group is also a known antioxidant moiety. Thiols can participate in redox reactions and can directly scavenge various reactive oxygen species (ROS). The interplay between the hydroxyl and sulfanyl groups in This compound could lead to a synergistic antioxidant effect.

Table 2: Common In Vitro Antioxidant Assays and Their Mechanisms

AssayPrincipleRelevance to this compound's Structure
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change. nih.govnih.govThe hydroxyl and sulfanyl groups are potential hydrogen/electron donors.
ABTS Radical Cation Scavenging Evaluates the capacity of an antioxidant to quench the pre-formed ABTS radical cation. nih.govnih.govApplicable to both hydrophilic and lipophilic antioxidants, reflecting the potential activity of the compound.
Ferric Reducing Antioxidant Power (FRAP) Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.The reducing potential of the hydroxyl and sulfanyl groups would contribute to the FRAP value.

The antioxidant activity of phenolic acids is also pH-dependent, as the deprotonation of the hydroxyl and carboxylic acid groups can enhance their electron-donating ability.

Interaction with Biological Pathways and Molecular Targets Beyond Enzymes

Beyond direct enzyme inhibition, small molecules like This compound can modulate cellular functions by interacting with various biological pathways and non-enzymatic molecular targets. Given its structural features, particularly its antioxidant potential, this compound could plausibly influence signaling cascades that are sensitive to the cellular redox state, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govcusabio.com Oxidative stress is a known activator of certain MAPK pathways, such as the JNK and p38 cascades. By virtue of its antioxidant properties, This compound could potentially mitigate the activation of these stress-related pathways. This modulation would not be a direct inhibition of the kinases themselves, but rather an indirect effect by altering the upstream redox signals that trigger the cascade.

Similarly, the NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its activity is also sensitive to oxidative stress. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. Oxidative stress can lead to the activation of IκB kinase (IKK), which in turn promotes the degradation of the inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. An antioxidant compound like This compound could interfere with this process by quenching the reactive oxygen species that contribute to IKK activation, thereby suppressing NF-κB-mediated inflammatory responses.

While direct experimental evidence for the interaction of This compound with these pathways is lacking, the established link between oxidative stress and the activation of MAPK and NF-κB pathways provides a strong rationale for hypothesizing such an interaction. nih.gov Further research would be necessary to validate these potential non-enzymatic molecular interactions and their downstream cellular consequences.

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlation Between Structural Modifications and Observed Biological Activity

Systematic SAR studies on derivatives of the core hydroxybenzoic acid structure have been instrumental in identifying key molecular features that govern biological activity. These studies involve the synthesis of a series of analogs where specific parts of the molecule are altered, followed by biological testing to determine how these changes impact efficacy and selectivity.

Research into 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors has demonstrated that the 2-hydroxybenzoic acid moiety itself is crucial for activity. nih.govnih.gov Specifically, the carboxylic acid and the adjacent hydroxyl group have been identified as essential for maintaining inhibitory function against the SIRT5 enzyme. nih.gov When the carboxylic acid group was masked in an analog, the compound lost nearly all of its inhibitory activity. nih.gov This highlights the critical role of this functional group in binding to the target. Further optimization efforts, which involved synthesizing dozens of new derivatives, led to a compound with a 10-fold increase in potency, underscoring the power of iterative design and SAR analysis. nih.gov

In a similar vein, studies on 5-acetamido-2-hydroxy benzoic acid derivatives aimed at developing novel non-steroidal anti-inflammatory drugs (NSAIDs) have shown that modifying the acetamide (B32628) group can enhance selectivity for the cyclooxygenase 2 (COX-2) enzyme. nih.gov Replacing the methyl group of the acetamide with larger groups like phenyl and benzyl (B1604629) was proposed as a strategy to increase this selectivity. nih.govnih.gov

Furthermore, broader studies on benzoic acid derivatives for other applications, such as treating sickle cell disease, have revealed other important structural determinants. For these agents, hydrophilic substituents on the phenyl ring are considered necessary to facilitate interaction with polar amino acid residues at the target site. iomcworld.com Concurrently, the phenyl core is critical for establishing hydrophobic interactions with other amino acids, indicating that a balance of hydrophilic and hydrophobic features is key to bioactivity. iomcworld.com

Compound SeriesKey Structural FeatureModificationImpact on Biological ActivityReference
2-Hydroxybenzoic acid derivativesCarboxylic acid and adjacent hydroxyl groupMasking the carboxylic acid groupNear-total loss of SIRT5 inhibitory activity nih.gov
5-Acetamido-2-hydroxy benzoic acid derivativesAcetamide moietyReplacing methyl with larger phenyl or benzyl groupsAimed to increase selectivity for COX-2 nih.govnih.gov
Benzoic acid derivatives (anti-sickling)Phenyl ring substituentsAddition of hydrophilic groupsFacilitates binding to polar amino acid residues iomcworld.com
Benzoic acid derivatives (anti-sickling)Phenyl coreMaintained as core scaffoldEnhances hydrophobic interactions with target iomcworld.com

Molecular Docking Simulations for Ligand-Target Interaction Elucidation

To visualize and understand the interactions observed in SAR studies at an atomic level, researchers employ molecular docking simulations. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding mode and the forces that stabilize the complex.

For the 2-hydroxybenzoic acid-based SIRT5 inhibitors, molecular docking studies have provided a clear rationale for the SAR findings. These simulations indicate that the essential carboxylate group forms electrostatic interactions and hydrogen bonds with the unique residues Arg105 and Tyr102 located deep within the substrate-binding pocket of SIRT5. nih.gov The adjacent hydroxyl group was shown to form a hydrogen bond with Val221. nih.gov These specific interactions, predicted by the docking model, were subsequently validated by enzymatic assays, confirming the necessity of the 2-hydroxybenzoic acid scaffold for SIRT5 inhibition. nih.gov

Similarly, in the pursuit of new NSAIDs, docking studies were used to analyze the binding affinity of 5-acetamido-2-hydroxy benzoic acid derivatives with both human and murine COX-2 receptors. nih.gov These in silico analyses supported the hypothesis that the designed derivatives could have a better binding affinity with the COX-2 receptor, guiding the selection of candidates for further testing. nih.govnih.gov

Docking studies have also been applied to hydroxybenzoic acid derivatives in other contexts, such as inhibitors of snake venom enzymes. In one study, docking simulations of derivatives against snake venom metalloproteinase (SVMP) and phospholipase A₂ (SVPLA₂) revealed favorable binding scores and detailed interactions. For example, one derivative formed hydrogen bonds with SER168, GLY109, and ILE108 in the SVMP active site, while another primarily interacted with GLY30 and ASP49 in SVPLA₂. mdpi.com

Compound/DerivativeBiological TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
2-Hydroxybenzoic acid analog (Hit 11)SIRT5Not specifiedArg105, Tyr102, Val221 nih.gov
5-Acetamido-2-hydroxy benzoic acid derivativesCOX-2 (Human/Murine)Not specifiedAnalysis of binding affinity nih.gov
Hydroxybenzoic acid derivative (DHB)Snake Venom Metalloproteinase (SVMP)-5.3SER168, GLY109, ILE108 (H-bonds) mdpi.com
Hydroxybenzoic acid derivative (DHB)Snake Venom Phospholipase A₂ (SVPLA₂)-5.4GLY30, ASP49 (H-bonds), HIS48 (Salt bridge) mdpi.com
2,5-dihydroxybenzoic acidSARS-CoV-2 Main Protease-33.84Not specified nih.gov

Pharmacophore Modeling and Lead Optimization Strategies for 5-Hydroxy-2-sulfanylbenzoic Acid Analogs

Pharmacophore modeling is a powerful computational strategy used in the early stages of drug discovery to identify and optimize lead compounds. numberanalytics.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. nih.gov

Once a lead compound like a this compound analog is identified, pharmacophore models can be constructed based on its structure and activity. numberanalytics.com These models serve as templates for virtual screening of large compound libraries to find new molecules with different chemical scaffolds but the same crucial features. nih.govnih.gov This process can lead to the discovery of novel, more potent, or more selective compounds. numberanalytics.com

Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogs to improve upon the properties of an initial hit. patsnap.com Strategies for optimizing leads based on the this compound scaffold include:

Direct Chemical Manipulation : This involves the targeted addition, removal, or substitution of functional groups to enhance potency, selectivity, or pharmacokinetic properties. danaher.comnih.gov For example, SAR studies might suggest that a particular region of the molecule can accommodate a larger hydrophobic group to improve binding affinity. nih.gov

Structure-Based and SAR-Directed Design : When the 3D structure of the target is known, as in the case of docking studies, rational modifications can be made to optimize ligand-target interactions. nih.govpatsnap.com In the absence of a target structure, SAR data guides the design process. nih.gov

Bioisosteric Replacement : This technique involves swapping a functional group with a chemically similar one to improve biological activity or metabolic stability. patsnap.com For instance, a carboxylic acid group could be replaced with a tetrazole ring to maintain the acidic pKa while potentially improving oral bioavailability.

Structural Simplification : To improve synthetic accessibility and pharmacokinetic profiles, complex lead compounds can be simplified by removing non-essential groups or chiral centers, a strategy aimed at avoiding "molecular obesity." nih.gov

Pharmacophore FeatureDescriptionImportance in Drug Design
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond (e.g., oxygen, nitrogen).Crucial for specific interactions with protein backbones or amino acid side chains.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen to form a hydrogen bond (e.g., -OH, -NH).Essential for anchoring the ligand in the binding pocket.
Hydrophobic Feature (HY)A non-polar group (e.g., alkyl chain, phenyl ring) that interacts with hydrophobic pockets in the target.Contributes significantly to binding affinity through the hydrophobic effect.
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.Can participate in pi-pi stacking or cation-pi interactions with the target.
Positive/Negative IonizableA group that can carry a formal positive or negative charge at physiological pH.Forms strong electrostatic or ionic interactions with charged residues in the target.

Computational Approaches to Predict Molecular Properties Relevant to Bioactivity

Beyond predicting binding affinity, computational chemistry offers a suite of tools to forecast the pharmacokinetic properties of a molecule, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). capes.gov.br Predicting these properties in silico is a critical step in lead optimization, as it helps to identify and filter out compounds that are likely to fail later in development due to poor bioavailability or metabolic instability. capes.gov.brresearchgate.net

For derivatives of hydroxybenzoic acid, various computational models can be applied:

Lipinski's Rule of Five : This is a widely used guideline to assess the "drug-likeness" of a compound and its potential for oral bioavailability. In a study of 2-hydroxy benzothiazole-based derivatives, all synthesized compounds were found to comply with Lipinski's rule, suggesting good drug-like properties. nih.gov

ADME Prediction Servers : Numerous online tools and software packages can calculate key molecular descriptors relevant to ADME. These include predictions for gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. researchgate.netmdpi.com For instance, in silico studies on 5-acetamido-2-hydroxy benzoic acid derivatives predicted their bioavailability and toxicological profiles, helping to de-risk the compounds before synthesis. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) : These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. For example, studies have shown that experimentally determined chromatographic retention data can be reliably correlated with in silico calculated properties like lipophilicity (ClogP) and blood-brain barrier penetration, providing a bridge between experimental and predictive methods. nih.gov

Predicted PropertyDescriptor/RuleRelevance to BioactivityExample from Literature
Oral BioavailabilityLipinski's Rule of Five / Veber's RulePredicts if a compound is likely to be orally absorbed.2-hydroxy benzothiazole (B30560) derivatives showed good compliance, indicating good intestinal absorption. nih.gov
AbsorptionPredicted % Human Intestinal AbsorptionEstimates the extent to which a drug is absorbed from the gut.Some synthesized derivatives were predicted to have over 70% absorption. nih.gov
DistributionBlood-Brain Barrier (BBB) PermeabilityIndicates if a compound can cross into the central nervous system.Correlated with lipophilicity and retention data for some aldohexose derivatives. nih.gov
MetabolismCytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.Often included in standard ADME prediction software suites. capes.gov.brresearchgate.net
ToxicityAMES Test PredictionAssesses mutagenic potential.Predicted for benzimidazole (B57391) derivatives to assess genotoxicity. mdpi.com

Advanced Research Applications and Future Directions

Development of 5-Hydroxy-2-sulfanylbenzoic Acid as a Research Tool or Chemical Probe

While specific research detailing the use of this compound as a dedicated research tool or chemical probe is not extensively documented in the public domain, its structural motifs—a hydroxylated and sulfur-containing benzoic acid—position it as a valuable candidate for such applications. The development of related substituted benzoic acids as biological tools provides a framework for understanding its potential. For instance, benzoic acid derivatives have been synthesized and evaluated as potent and orally active VLA-4 antagonists, highlighting the therapeutic potential within this class of compounds. nih.gov The introduction of different substituents onto the benzoic acid core can significantly alter its biological activity, making these compounds valuable for probing biological systems.

The sulfanyl (B85325) (thiol) group, in particular, offers a reactive handle for various biochemical applications. It can participate in disulfide bond formation, act as a nucleophile, or coordinate with metal ions within biological systems. This reactivity could be harnessed to design chemical probes that covalently label specific proteins or to develop sensors for detecting particular analytes. Furthermore, the hydroxy and carboxylic acid groups provide opportunities for further chemical modification, allowing for the attachment of fluorescent tags, biotin, or other reporter molecules, thereby transforming the parent compound into a versatile molecular probe for studying complex biological processes. The design of such probes often involves a deep understanding of structure-activity relationships, a field where the study of substituted benzoic acids has a long and detailed history. nih.gov

Exploration of Biodegradation and Environmental Fate of Sulfanylbenzoic Acids and Related Metabolites

The increasing production and use of synthetic compounds, including pharmaceuticals and industrial chemicals, necessitates a thorough understanding of their environmental impact. nih.gov The biodegradation and environmental fate of sulfanylbenzoic acids and their metabolites are of significant interest due to their potential release into ecosystems. nih.govnih.gov

The biodegradation of benzoic acid itself has been studied, with some bacteria, like Pseudomonas sp. SCB32, capable of using it as a sole carbon source for growth. nih.gov The degradation pathways often involve hydroxylation and ring cleavage. nih.gov For substituted benzoic acids, the nature and position of the substituents play a crucial role in determining the rate and pathway of degradation. nih.gov

Specifically for sulfur-containing aromatic compounds, research on the biodegradation of substances like dibenzothiophene (B1670422) has revealed complex metabolic pathways. asm.org These pathways can involve oxidation of the sulfur atom and subsequent ring cleavage, sometimes leading to the formation of mercaptobenzoic acids as intermediates. asm.org For instance, the biodegradation of sulfamethoxazole (B1682508) (SMX) by Sphingobacterium mizutaii has been shown to produce metabolites such as 4-aminothiophenol, highlighting the cleavage of the molecule and the formation of sulfur-containing aromatic compounds. nih.gov

The environmental fate of these compounds is influenced by various factors including soil composition, pH, temperature, and the presence of specific microorganisms. core.ac.ukoregonstate.edu The mobility and persistence of these compounds in soil and water are key parameters in assessing their potential for environmental contamination. nih.govnih.gov For example, the pKa value of an acid influences its dissociation in water, which in turn affects its interaction with soil particles and its bioavailability to microorganisms. nih.gov

Integration of Cheminformatics and Machine Learning in the Discovery and Optimization of this compound Derivatives

The fields of cheminformatics and machine learning have become indispensable tools in modern drug discovery, offering powerful methods to analyze vast chemical data and predict the properties of new compounds. nih.govnih.gov These computational approaches are particularly valuable for the discovery and optimization of derivatives of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach. nih.gov By analyzing the relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of novel, untested derivatives. nih.gov This allows for the prioritization of synthetic efforts, focusing on compounds that are most likely to be active. For substituted benzoic acids, numerous studies have successfully used QSAR to correlate physicochemical properties with biological activities. nih.gov

Machine learning algorithms, such as support vector machines and neural networks, are increasingly being used to build more sophisticated and predictive QSAR models. limes-institut-bonn.de These methods can handle complex, non-linear relationships between chemical structure and biological activity, providing more accurate predictions. nih.gov The process typically involves several steps:

Molecular Encoding: Representing the chemical structures of the compounds using numerical descriptors that capture their physicochemical properties. nih.gov

Feature Selection: Identifying the most relevant descriptors that correlate with the biological activity of interest. nih.gov

Model Building and Validation: Using a machine learning algorithm to build a predictive model and rigorously validating its performance. nih.govnih.gov

The integration of these computational tools can significantly accelerate the drug discovery process, enabling the design of more potent and selective derivatives of this compound with improved pharmacokinetic properties. nih.gov

Emerging Trends in Substituted Benzoic Acid Research and Interdisciplinary Medicinal Chemistry

Research into substituted benzoic acids continues to be a vibrant and productive area of medicinal chemistry, driven by the versatility of the benzoic acid scaffold and the diverse biological activities exhibited by its derivatives. preprints.orgchemicalbook.com Several emerging trends are shaping the future of this field:

Targeted Drug Design: Moving beyond broad-spectrum activity, researchers are increasingly focused on designing substituted benzoic acids that target specific biological pathways or proteins implicated in disease. nih.gov This requires a deep understanding of the molecular interactions between the compound and its target, often aided by computational docking studies and structural biology.

Polypharmacology: There is a growing appreciation that compounds acting on multiple targets can sometimes offer superior therapeutic efficacy, particularly for complex diseases. limes-institut-bonn.de The design of "multi-target" substituted benzoic acid derivatives is an active area of research.

Natural Product Scaffolds: Nature provides a rich source of inspiration for new drug molecules. Researchers are exploring benzoic acid derivatives found in natural sources and using them as starting points for the synthesis of novel compounds with improved properties. nih.govmdpi.com

Interdisciplinary Approaches: The development of new therapeutic agents increasingly relies on collaborations between chemists, biologists, pharmacologists, and computational scientists. This interdisciplinary approach is essential for navigating the complexities of drug discovery and bringing new medicines to the clinic.

The study of substituted benzoic acids like this compound is emblematic of the broader trends in medicinal chemistry. By combining traditional synthetic chemistry with cutting-edge computational methods and a deep understanding of biology, researchers are poised to unlock the full therapeutic potential of this important class of compounds.

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy-2-sulfanylbenzoic acid, and how can purity be optimized?

A common approach involves sulfonation or thiolation of salicylic acid derivatives. For example, sulfhydryl groups can be introduced via nucleophilic substitution using thiourea or sodium hydrosulfide under acidic conditions. A typical protocol includes:

  • Reacting 2-hydroxybenzoic acid with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate, followed by reduction with NaSH or thiourea to introduce the sulfanyl (-SH) group .
  • Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: phenolic -OH (~10–12 ppm), aromatic protons (δ 6.5–8.0 ppm), and sulfanyl protons (broad singlet, δ 1.5–2.5 ppm, if deprotonated). 13^{13}C NMR confirms carboxyl (170–175 ppm) and aromatic carbons .
  • IR : Stretching vibrations for -OH (3200–3500 cm1^{-1}), -COOH (1700 cm1^{-1}), and C-S (600–700 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]^- .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon) at –20°C to prevent oxidation of the sulfanyl group. Avoid exposure to light and moisture, as the compound is prone to dimerization via disulfide bond formation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic or biological activity of this compound derivatives?

  • Catalytic Applications : Test metal-chelating properties by complexing with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in aqueous solutions. Use UV-Vis spectroscopy to monitor charge-transfer bands (e.g., λmax ~400–500 nm for Cu complexes) .
  • Biological Studies : Evaluate antimicrobial activity via microdilution assays (MIC determination) against Gram-positive/negative bacteria. Include controls (DMSO, reference antibiotics) and assess biofilm inhibition using crystal violet staining .

Q. How can contradictory data on the compound’s reactivity or bioactivity be resolved?

  • Variable Purity : Ensure rigorous purification (HPLC, elemental analysis) to eliminate impurities that may skew results .
  • Assay Conditions : Standardize protocols (pH, temperature, solvent) across studies. For example, bioactivity discrepancies may arise from differences in bacterial strain susceptibility or culture media .
  • Systematic Reviews : Apply EFSA’s methodology for literature synthesis, including tailored search strings (e.g., "this compound AND (bioactivity OR catalysis)") and risk-of-bias assessment .

Q. What strategies are effective for analyzing the compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition points.
  • Photodegradation : Expose to UV light (254 nm) and monitor decay via HPLC. Use quenchers (e.g., NaN3_3) to identify reactive oxygen species involvement .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported solubility data?

  • Solvent Screening : Test solubility in DMSO, methanol, and buffered aqueous solutions (pH 2–12). Note that sulfanyl groups enhance solubility in polar aprotic solvents but reduce it in nonpolar media .
  • Dynamic Light Scattering (DLS) : Use to detect aggregation in aqueous solutions, which may falsely indicate low solubility .

Q. What computational tools are recommended for modeling the compound’s electronic structure?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox potentials and pKa values (e.g., phenolic -OH pKa ~2.5–3.0, sulfanyl group pKa ~8–10) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.